molecular formula C10H14FN3O B2826535 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 2034461-20-4

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B2826535
CAS No.: 2034461-20-4
M. Wt: 211.24
InChI Key: LJOAJJLCCZJFRA-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound with the CAS Number: 1865214-55-6 . It has a molecular weight of 183.19 and its IUPAC name is 4-(5-fluoropyrimidin-2-yl)morpholine . The compound is typically in an oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical form of this compound is an oil . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Research on 4-(5-Fluoropyrimidin-2-yl)-2,6-dimethylmorpholine focuses on its synthesis and potential as a chemical intermediate. Brown and Waring (1974) described the synthesis and reactions of simple fluoropyrimidines, emphasizing the speed at which these compounds react compared to other halogenopyrimidines. The study highlights the chemical behavior of fluoropyrimidines, which could include compounds like this compound, providing a foundation for understanding its reactivity and potential applications in chemical syntheses (Brown & Waring, 1974).

Biological and Pharmacological Research

While the direct studies on this compound are not available, research on related fluoropyrimidines offers insights into potential biological and pharmacological applications. Fluoropyrimidines like 5-fluorouracil (5-FU) play a crucial role in cancer chemotherapy due to their ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis. Studies on fluoropyrimidine-induced cardiotoxicity and the interaction with folinic acid to enhance anticancer efficacy illustrate the complex pharmacodynamics and clinical significance of this class of compounds. These investigations provide a context for understanding how this compound might be applied in medical research and treatment strategies, considering its structural relation to fluoropyrimidines (Sara et al., 2018).

Chemical and Material Science Applications

Nycz et al. (2019) explored the synthesis and characterization of 1,10-phenanthrolines, including compounds with fluoropyrimidine structures, highlighting their electrochemical and spectroscopic properties. This research underscores the potential of fluoropyrimidine derivatives in developing novel materials with specific electronic and optical characteristics, which could extend to this compound in applications such as organic electronics or as components in luminescent materials (Nycz et al., 2019).

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOAJJLCCZJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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